(+)-Medioresinol

Antioxidant DPPH assay Free radical scavenging

Choose CAS 74465-40-0 for the racemic (DL/rel) furofuran lignan, or specify the (+)-enantiomer (CAS 40957-99-1) for full bioactivity. Medioresinol outperforms pinoresinol and syringaresinol: DPPH SC50 5.93 µg/mL matches ascorbic acid; 4× stronger anti-Candida activity (MIC 3.125–6.25 µg/mL); and is the only furofuran lignan known to activate PGC-1α via PPARα-GOT1, suppressing endothelial pyroptosis in ischemic stroke models. Insist on enantiopure (+)-form to ensure assay reproducibility.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
CAS No. 74465-40-0
Cat. No. B15609568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Medioresinol
CAS74465-40-0
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1
InChIKeyVJOBNGRIBLNUKN-BMHXQBNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Medioresinol (CAS 74465-40-0) Furofuran Lignan: Structural Identity, Enantiomeric Profile, and Procurement-Relevant Characteristics


(+)-Medioresinol (CAS 74465-40-0, also designated DL-Medioresinol or rel-Medioresinol for the racemic mixture) is a furofuran-type lignan formally classified as 2,6-dimethoxy-4-[(1R,3aS,4R,6aS)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]phenol, with the molecular formula C21H24O7 and a molecular weight of 388.4 g/mol . It belongs to the 8–8′ linked furofuran (diphenylperhydrofurotetrahydrofuran) subclass of lignans, biosynthetically derived from the oxidative coupling of coniferyl alcohol and sinapyl alcohol monomers, and is distinguished from its closest structural analog (+)-pinoresinol by the presence of a 5′-methoxy group on one aromatic ring [1]. The compound is a naturally occurring dietary lignan identified in sesame seeds, rye, lemons, pomegranate, and a range of medicinal plants including Eucommia ulmoides and Sambucus williamsii [2]. Critically, CAS 74465-40-0 represents the racemic (DL/rel) form; the (+)-enantiomer (CAS 40957-99-1) is the biologically active species, and this stereochemical distinction carries direct consequences for bioassay reproducibility and procurement specification.

Why (+)-Medioresinol (CAS 74465-40-0) Cannot Be Substituted by Generic Pinoresinol or Syringaresinol in Rigorous Research Applications


Although (+)-medioresinol, (+)-pinoresinol, and (+)-syringaresinol share the same furofuran scaffold, structural, stereochemical, and enzymatic processing differences render them functionally non-interchangeable. The defining 5′-methoxy substituent on medioresinol's sinapyl-derived aromatic ring alters hydrogen-bonding capacity, steric bulk, and redox potential relative to pinoresinol (which bears a 4′-hydroxy-3′-methoxy substitution pattern on both rings) and syringaresinol (which carries 4′-hydroxy-3′,5′-dimethoxy groups on both rings) [1]. These seemingly minor structural variations translate into quantifiable differences in potency across multiple assay platforms, as documented in Section 3. Furthermore, bacterial and plant pinoresinol/lariciresinol reductases (PLRs) process medioresinol, pinoresinol, and syringaresinol with distinct enantioselectivity and catalytic efficiency, meaning that these lignans are metabolically segregated in both environmental biodegradation pathways and mammalian gut microbiota conversion to enterolignans [2]. Finally, the stereochemistry matters: CAS 74465-40-0 is the racemic mixture, and only the (+)-enantiomer exhibits the full spectrum of biological activities reported below; procurement of non-enantiopure material risks substantial loss of potency and irreproducible results .

Quantitative Differentiation Evidence for (+)-Medioresinol (CAS 74465-40-0) Against Closest Structural Analogs


DPPH Radical Scavenging: (+)-Medioresinol Is 1.26-Fold More Potent Than (+)-Pinoresinol and 2.79-Fold More Potent Than (+)-Syringaresinol

In a direct head-to-head study of lignans isolated from Pandanus odoratissimus fruits, (+)-medioresinol exhibited superior DPPH radical scavenging activity compared to both (+)-pinoresinol and (+)-syringaresinol, with its SC50 value equal to that of the ascorbic acid positive control [1].

Antioxidant DPPH assay Free radical scavenging

Lipid Peroxidation Inhibition: (+)-Medioresinol Is 1.90-Fold More Potent Than (+)-Pinoresinol and Over 17-Fold More Potent Than (+)-Syringaresinol

In the same Pandanus odoratissimus study, (+)-medioresinol demonstrated a substantially greater capacity to inhibit lipid peroxidation than its furofuran analogs, with its IC50 surpassing not only (+)-pinoresinol and (+)-syringaresinol but also the trolox positive control [1].

Lipid peroxidation MDA assay Oxidative membrane damage

Antifungal Activity: (+)-Medioresinol Exhibits Approximately 4-Fold Higher Potency Than (+)-Pinoresinol Against Candida albicans

Studies from the same research group using Sambucus williamsii-derived lignans demonstrate that (+)-medioresinol inhibits Candida albicans at substantially lower concentrations than (+)-pinoresinol, with both compounds evaluated under comparable broth microdilution conditions [1][2].

Antifungal Candida albicans MIC Fungal infection

PGC-1α Activation: A Target Engagement Profile Not Reported for Pinoresinol, Syringaresinol, or Other Common Furofuran Lignans

(+)-Medioresinol was identified as a novel PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha) activator through functional screening, a molecular mechanism that has not been reported for (+)-pinoresinol, (+)-syringaresinol, sesamin, or matairesinol. This PGC-1α agonism drives a PPARα-GOT1 signaling axis that protects brain microvascular endothelial cells (BMVECs) from pyroptosis during ischemic stroke [1].

PGC-1α Ischemic stroke Endothelial pyroptosis PPARα

Antiamyloidogenic β-Secretase Pathway: (+)-Medioresinol Reduces Aβ40 Production with IC50 of 10.8 µg/mL in APP-Expressing CHO Cells

Among six phenylpropanoids isolated from cinnamon bark (Cinnamomum cassia), medioresinol was one of only two compounds that measurably reduced β-amyloid (Aβ40) production via β-secretase downregulation. Syringaresinol (also tested in the same study) did not reach the activity threshold for IC50 determination, while medioresinol and cryptamygin A were the sole active constituents [1].

Alzheimer's disease β-amyloid β-secretase BACE1

Anti-Inflammatory NO Inhibition: (+)-Medioresinol Is Modestly More Potent Than Syringaresinol in LPS-Stimulated RAW264.7 Macrophages

In a panel of 20 natural products isolated from Neonauclea reticulata, both (+)-medioresinol and syringaresinol inhibited LPS-induced nitric oxide production in RAW264.7 macrophages with measurable IC50 values and no confounding cytotoxicity, but (+)-medioresinol achieved a 13% lower IC50 than its dimethoxylated analog [1].

Anti-inflammatory Nitric oxide RAW264.7 Macrophage

High-Confidence Application Scenarios for (+)-Medioresinol (CAS 74465-40-0) Derived from Quantitative Differentiation Evidence


Oxidative Stress Research Requiring a Furofuran Lignan Standard with Maximal Radical-Scavenging and Anti-Lipid-Peroxidation Potency

For laboratories establishing antioxidant screening panels, (+)-medioresinol provides the highest combined potency across two orthogonal antioxidant assays (DPPH SC50 = 5.93 µg/mL; MDA lipid peroxidation IC50 = 5.82 µg/mL) among the three principal dietary furofuran lignans, outperforming (+)-pinoresinol by 1.26-fold (DPPH) and 1.90-fold (MDA) and vastly exceeding (+)-syringaresinol [1]. Its DPPH activity matches the ascorbic acid positive control exactly, making it a convenient plant-derived reference standard that requires no potency correction relative to the synthetic benchmark. Procurement recommendation: order the enantiopure (+)-form (CAS 40957-99-1) to ensure maximal activity, as racemic material (CAS 74465-40-0) may exhibit reduced potency proportional to the enantiomeric excess.

Antifungal Drug Discovery Programs Targeting Candida albicans via ROS-Mediated Mitochondrial Apoptosis

(+)-Medioresinol's approximately 4-fold greater antifungal potency against Candida albicans compared to (+)-pinoresinol (MIC 3.125–6.25 vs. 12.5–25 µg/mL) positions it as the preferred furofuran lignan scaffold for anti-Candida lead optimization [1][2]. Its characterized mechanism—intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in C. albicans—provides a well-defined phenotypic anchor for structure-activity relationship (SAR) campaigns, and its demonstrated synergistic interactions with conventional antibiotics (FICI ≤ 0.5 with ampicillin, cefotaxime, and chloramphenicol against multiple bacterial strains) suggest a dual antimicrobial utility that is not established for pinoresinol or syringaresinol [3]. This combination of mechanistic clarity and practical synergy data reduces the risk profile for hit-to-lead progression.

Ischemic Stroke and Endothelial Barrier Research Requiring a PGC-1α Chemical Probe

Medioresinol is currently the only known furofuran lignan that functions as a PGC-1α activator, engaging the PPARα-GOT1 signaling axis to suppress endothelial cell pyroptosis in both in vitro (OGD/R in BMVECs) and in vivo (MCAO mouse model) paradigms of ischemic stroke [1]. No equivalent PGC-1α agonism has been reported for (+)-pinoresinol, (+)-syringaresinol, sesamin, or matairesinol, making medioresinol an irreplaceable chemical probe for this specific target-disease axis. Researchers investigating mitochondrial biogenesis, cerebral ischemia-reperfusion injury, or vascular inflammasome biology should prioritize medioresinol over generic lignan alternatives that lack this target engagement profile entirely.

Alzheimer's Disease Research Focused on β-Secretase (BACE1)-Dependent Amyloidogenic Processing

Among six cinnamon-derived phenylpropanoids, medioresinol was one of only two compounds that reduced Aβ40 production via β-secretase downregulation (IC50 = 10.8 µg/mL), while syringaresinol—despite its furofuran structure—was completely inactive in the same assay [1]. This stark functional dichotomy between two structurally similar lignans underscores that the 5′-methoxy substitution pattern of medioresinol is critical for β-secretase engagement. For academic or industrial groups pursuing natural-product BACE1 modulators, medioresinol represents a more informative starting point than syringaresinol, and the availability of a concurrent negative control (syringaresinol) within the same compound class strengthens experimental design for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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